molecular formula C14H14BrN3O2 B2541174 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2319787-13-6

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2541174
CAS No.: 2319787-13-6
M. Wt: 336.189
InChI Key: MDUSANDKSNXBPN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H14BrN3O2 and its molecular weight is 336.189. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. Specifically, compounds with a 4-bromophenyl substituent demonstrated notable activity, suggesting that bromophenyl acetamide derivatives, including structures similar to the queried compound, could be promising candidates for anticonvulsant drug development (Severina et al., 2020).

Antimicrobial Activity

Compounds featuring pyrimidinone and thiophene rings have been synthesized for their antimicrobial properties. The use of 2-chloro-6-ethoxy-4-acetylpyridine as a starting material led to a series of compounds with good antibacterial and antifungal activities, comparable to standard drugs. This suggests that pyrimidinone derivatives, similar to the compound , could have useful antimicrobial applications (Hossan et al., 2012).

Anticancer Activity

Derivatives of pyrazolopyrimidines have been investigated for their anticancer and anti-lipoxygenase activities. A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and showed cytotoxic activity against various cancer cell lines, indicating that pyrimidin-based compounds could be potential candidates for anticancer drug development (Rahmouni et al., 2016).

Molecular Docking Studies

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural analysis through molecular docking against the VEGFr receptor demonstrated anticancer potential. This study highlights the importance of structural analysis and molecular docking in identifying potential biological activities of novel compounds, including those structurally related to the queried compound (Sharma et al., 2018).

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUSANDKSNXBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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